![molecular formula C8H7ClFNO2 B15156893 (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid](/img/structure/B15156893.png)
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid
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Overview
Description
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid is a chiral amino acid derivative with significant potential in various fields of scientific research. This compound features a unique combination of a chiral center, an amino group, and a substituted aromatic ring, making it an interesting subject for chemical, biological, and medicinal studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an imine or an enamine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced technologies can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The aromatic ring can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid is a chiral amino acid derivative with a molecular formula of C8H7ClFNO2 and a molar mass of approximately 203.60 g/mol. It is also known as (R)-α-amino-3-chloro-4-fluorobenzeneacetic acid and has a CAS number of 348081-46-9. This compound is significant in various biochemical applications due to its unique structure, which includes a chiral center.
Pharmaceutical Development
This compound has potential applications in pharmaceutical development as a building block. Its structural similarity to other biologically active amino acids suggests it could modulate neurotransmitter systems. The halogenated aromatic structure may allow specific interactions with biological targets, making it a candidate for drug development research.
This compound exhibits significant biological activity, particularly in pharmacology. Research into its interaction profile indicates it may interact with various receptors and enzymes involved in neurotransmission and metabolic processes. Studies suggest that its halogenated structure can influence binding affinity and selectivity compared to non-halogenated analogs, offering insights into its mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of (2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)propanoic acid
- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)butanoic acid
- (2R)-2-amino-2-(3-chloro-4-fluorophenyl)pentanoic acid
Uniqueness
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid is unique due to its specific combination of a chiral center, an amino group, and a substituted aromatic ring. This unique structure allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.
Biological Activity
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid, also known as (R)-α-amino-3-chloro-4-fluorobenzeneacetic acid, is a chiral amino acid derivative with the molecular formula C8H8ClFNO2 and a molar mass of approximately 203.60 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology, where it may modulate neurotransmitter systems and interact with various biological targets.
The biological activity of this compound is largely attributed to its structural features, particularly the presence of halogen substituents on the aromatic ring. These features can influence binding affinities and selectivity toward specific receptors involved in neurotransmission and metabolic processes. The compound's unique halogenated structure may confer specific interactions with biological targets, enhancing its potential therapeutic effects.
Interaction Profile
Research indicates that this compound interacts with various receptors and enzymes. For instance, studies have shown that its halogenation pattern can significantly affect its binding affinity compared to non-halogenated analogs. Such interactions are crucial for understanding the mechanism of action and therapeutic potential of this compound.
Case Studies
- Neurotransmitter Modulation : A study highlighted the compound's ability to modulate serotonin uptake, suggesting potential applications in treating mood disorders. The presence of the fluorine atom was noted to enhance the potency of the compound in inhibiting serotonin reuptake compared to related compounds without halogenation .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of this compound derivatives. Results indicated that modifications in the halogenation pattern could lead to varying degrees of efficacy against specific bacterial strains, showcasing its potential as an antimicrobial agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Amino-2-(4-chlorophenyl)acetic acid | C8H8ClNO2 | Different halogen positioning |
2-Amino-3-(3-chloro-4-fluorophenyl)propanoic acid | C9H10ClFNO2 | Propanoic acid backbone; altered side chain |
4-Fluoro-DL-phenylglycine | C8H9FNO2 | Non-chiral; simpler structure |
This table illustrates how variations in halogenation and molecular structure can influence biological activity and receptor interactions.
Research Findings
Recent studies have underscored the significance of this compound in various fields:
- Pharmacological Applications : The compound has been investigated for its role in drug development due to its ability to modulate neurotransmitter systems effectively.
- Synthesis and Derivatives : Various synthetic methods have been explored to create derivatives of this compound, enhancing its biological activity and broadening its application spectrum.
Properties
Molecular Formula |
C8H7ClFNO2 |
---|---|
Molecular Weight |
203.60 g/mol |
IUPAC Name |
(2R)-2-amino-2-(3-chloro-4-fluorophenyl)acetic acid |
InChI |
InChI=1S/C8H7ClFNO2/c9-5-3-4(1-2-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H,12,13)/t7-/m1/s1 |
InChI Key |
DVSWHHQDQJPPBH-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](C(=O)O)N)Cl)F |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)N)Cl)F |
Origin of Product |
United States |
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